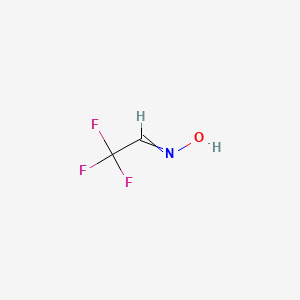

N-(2,2,2-Trifluoroethylidene)hydroxylamine

Vue d'ensemble

Description

N-(2,2,2-Trifluoroethylidene)hydroxylamine is a chemical compound with the molecular formula C₂H₂F₃NO. It is known for its unique properties due to the presence of trifluoromethyl groups, which significantly influence its reactivity and applications. This compound is used in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2,2,2-Trifluoroethylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with hydroxylamine. The reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the use of trifluoroacetic anhydride and triethylamine to generate the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with hydroxylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,2,2-Trifluoroethylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Applications De Recherche Scientifique

N-(2,2,2-Trifluoroethylidene)hydroxylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2,2,2-Trifluoroethylidene)hydroxylamine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,2,2-Trifluoroethylidene)sulfenamides: These compounds share the trifluoromethyl group and have similar reactivity.

2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain the trifluoromethyl group and are used in similar synthetic applications.

Uniqueness

N-(2,2,2-Trifluoroethylidene)hydroxylamine is unique due to its specific combination of the trifluoromethyl group with the hydroxylamine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Activité Biologique

N-(2,2,2-Trifluoroethylidene)hydroxylamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a hydroxylamine functional group attached to a trifluoroethylidene moiety. The presence of trifluoromethyl groups is known to enhance the stability and biological activity of compounds due to their electron-withdrawing properties.

The biological activity of this compound can be attributed to its ability to act as a radical scavenger. Hydroxylamines are recognized for their capacity to inhibit radical formation in biological systems, particularly in bacterial ribonucleotide reductase (RNR), which is crucial for DNA synthesis. This inhibition can lead to reduced bacterial growth without affecting eukaryotic cells, highlighting the potential for selective antimicrobial activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various hydroxylamines, compounds with similar structures demonstrated the ability to scavenge radicals effectively and inhibit the growth of bacteria such as Bacillus anthracis and Pseudomonas species. The efficacy of these compounds was measured using IC50 values in radical scavenging assays, demonstrating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, one study reported that a related compound displayed cytotoxicity against hepatic (HepG2) and breast (MCF-7) cancer cells with IC50 values of 21.00 μM and 26.10 μM, respectively . These findings suggest that the trifluoroethylidene group may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Case Studies

- Antibacterial Activity : A study focused on the antibacterial capacity of various N-hydroxylamines found that certain compounds inhibited bacterial growth by targeting RNR without affecting eukaryotic RNR activity. This selectivity is crucial for developing new antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of trifluoromethylated derivatives on cancer cells. The results indicated that these compounds could selectively target cancerous cells while sparing normal cells, showcasing their therapeutic potential .

Table 1: Biological Activity Overview

| Activity | Tested Compounds | IC50 Values (µM) | Target Organism/Cell Type |

|---|---|---|---|

| Antibacterial | This compound | 9.3 - 23.1 | Bacillus anthracis, Pseudomonas |

| Cytotoxicity | Related Trifluoromethyl Derivatives | 21.00 - 26.10 | HepG2 (liver), MCF-7 (breast) |

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXIAHLLNDREAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708364 | |

| Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67813-06-3 | |

| Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.